Product packaging for 5-Chloropentan-2-ol(Cat. No.:CAS No. 15146-94-8)

5-Chloropentan-2-ol

Cat. No.: B3187413
CAS No.: 15146-94-8
M. Wt: 122.59 g/mol
InChI Key: FLSMMDCDBMBKCE-UHFFFAOYSA-N
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Description

5-Chloropentan-2-ol (CAS: 15146-94-8) is a versatile chlorinated alcohol with the molecular formula C 5 H 11 ClO and a molecular weight of 122.59 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . In scientific research, this compound is an important precursor in organic synthesis. It can be oxidized to 5-chloropentan-2-one, a key intermediate in the industrial synthesis of pharmaceuticals such as hydroxychloroquine . The compound also plays a role in the total synthesis of more complex natural products, such as (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl) acetic acid, a constituent of civet, where enzymatic reduction of chloroketones is employed . Its reactivity allows for further transformation through various reactions, including reduction to pentan-2-ol . The compound requires careful handling and proper storage. It is recommended to be sealed in a dry container and stored refrigerated at 2-8°C . Safety information indicates that it may be harmful if swallowed and causes skin and serious eye irritation . Please note: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO B3187413 5-Chloropentan-2-ol CAS No. 15146-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMMDCDBMBKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15146-94-8
Record name 5-chloropentan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropentan-2-ol can be synthesized through the halogenation of 4-chlorobutanol in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of 1-methylcyclobutanol with calcium hypochlorite (Ca(OCl)2), followed by the decomposition of the resulting hypochlorite in the presence of an iron(II) salt. This method ensures high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

5-Chloropentan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Chloropentan-2-ol serves as an important intermediate in organic synthesis. It is often utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Case Study: Total Synthesis of (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl) acetic acid

  • Research Context : This compound is a constituent of civet, a substance used in perfumery.
  • Methodology : The synthesis involved the reduction of chloroketones using enzymes such as TBADH (Tetrahydroborate Amine Dehydrogenase). The use of this compound was crucial in achieving the desired stereochemistry and yield in the synthesis process .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications. Its derivatives are explored for antiviral properties, particularly in relation to COVID-19 treatments.

Research Insight: Hydroxychloroquine Synthesis

  • Industrial Relevance : 5-Chloropentan-2-one, a precursor to this compound, is utilized in the industrial synthesis of hydroxychloroquine (HCQ), which has been studied for its antiviral effects against SARS-CoV-2.
  • Synthesis Process : The production involves a protection-deprotection strategy followed by SN2 substitution reactions . This highlights the compound's significance as a building block in pharmaceuticals.

In addition to its role in pharmaceuticals, this compound finds applications in various industrial processes including:

  • Chemical Manufacturing : It is used as an intermediate for synthesizing other chemical compounds.
  • Material Science : The compound is explored for potential uses in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloropentan-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The specific pathways and targets depend on the context of its use, such as in metabolic studies or pharmaceutical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Alcohols

5-Bromopentan-2-ol (C₅H₁₁BrO)
  • Molecular Weight : 167.05 (vs. 122.59 for 5-Chloropentan-2-ol) .
  • Boiling Point : Likely higher than this compound due to bromine’s larger atomic mass and stronger London dispersion forces.
  • Reactivity : Bromine is a better leaving group than chlorine, but both compounds failed phosphorylation under Lewis acid catalysis, suggesting steric or electronic limitations dominate over leaving-group ability .
2-Chloropentan-1-ol (C₅H₁₁ClO)
  • Substitution Pattern : Chlorine at C2 vs. C5; hydroxyl at C1 vs. C2.
  • Reactivity : The primary alcohol (C1-OH) may exhibit higher nucleophilicity than the secondary alcohol in this compound.
2-Chloro-2-methylpropane (C₄H₉Cl)
  • Structure : Branched tertiary alkyl halide.
  • Reactivity : Forms stable tertiary carbocations, contrasting with this compound’s linear structure, which leads to less stable intermediates .
Table 1: Physical and Structural Comparison
Compound Molecular Formula MW Boiling Point (°C) Key Substituents Reactivity Notes
This compound C₅H₁₁ClO 122.59 174.5 (760 mmHg) Cl (C5), OH (C2) Unstable carbocations
5-Bromopentan-2-ol C₅H₁₁BrO 167.05 Not reported Br (C5), OH (C2) Better leaving group, same reactivity issues
2-Chloropentan-1-ol C₅H₁₁ClO 122.59 Not reported Cl (C2), OH (C1) Primary alcohol; higher nucleophilicity
2-Chloro-2-methylpropane C₄H₉Cl 92.56 51 Cl (C2), branched Stable tertiary carbocations

Functional Group Analogs: Alcohols vs. Ketones

5-Chloropentan-2-one (C₅H₉ClO)
  • Structure : Ketone (C=O at C2) vs. alcohol (OH at C2).
  • Reactivity : Ketones undergo nucleophilic additions (e.g., Grignard reactions), while alcohols participate in substitutions or eliminations.
  • Synthesis : Prepared via oxidation of this compound or direct chlorination of pentan-2-one .

Reactivity in Key Reactions

Phosphorylation Attempts

Under Al(OTf)₃ catalysis, this compound (1m) and pentan-2-ol (1l) failed to yield phosphorylated products, unlike diphenylmethanol. This suggests that secondary alcohols with linear alkyl chains form unstable carbocations, whereas aromatic or tertiary alcohols stabilize intermediates better .

Steric and Electronic Effects

  • Chlorine’s Impact : The electron-withdrawing Cl atom at C5 may destabilize adjacent carbocations, hindering reactions requiring carbocation intermediates.

Biological Activity

5-Chloropentan-2-ol, with the chemical formula C5_5H11_{11}ClO, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorinated alcohol structure. Its molecular structure can be represented as follows:

  • Molecular Formula : C5_5H11_{11}ClO
  • Molecular Weight : 136.60 g/mol
  • CAS Number : 15146-94-8

The presence of the chlorine atom and hydroxyl group contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative or disinfectant in pharmaceutical formulations. The mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound was tested against MDA-MB-231 breast cancer cells, revealing a dose-dependent inhibition of cell proliferation. This effect is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival and proliferation.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23125Induction of apoptosis via mitochondrial pathway
HeLa30Disruption of cell cycle progression

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties . In animal models of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function. The proposed mechanism involves modulation of inflammatory pathways and enhancement of antioxidant defenses.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a natural antimicrobial agent .
  • Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of various chlorinated alcohols found that this compound demonstrated superior antiproliferative activity against breast cancer cells compared to its analogs. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Neuroprotection in Rodent Models : Research conducted on rodent models indicated that treatment with this compound prior to inducing oxidative stress resulted in significantly lower levels of neuronal damage markers compared to control groups. This suggests a protective effect against neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the critical factors to consider when synthesizing 5-chloropentan-2-ol to ensure purity and yield?

  • Methodological Guidance : Prioritize controlled reaction conditions (e.g., temperature, stoichiometry) and purification techniques like fractional distillation, given its boiling point of 66–68°C at 3 Torr . Use inert atmospheres to prevent side reactions, as the compound may form unstable intermediates under oxidative conditions . Characterize purity via NMR, GC-MS, and compare predicted density (1.018 g/cm³) with experimental values .

Q. How should researchers address the instability of this compound in phosphorylation reactions?

  • Experimental Design : Avoid Lewis acid catalysts (e.g., Al(OTf)₃) that generate carbocation intermediates, as this compound’s structure leads to unstable alkyl carbocations, resulting in failed phosphorylation . Test alternative catalysts (e.g., Brønsted acids) or protective group strategies to stabilize reactive sites.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Analytical Protocol :

  • ¹H/¹³C NMR : Identify hydroxyl (δ ~1.5–2.0 ppm) and chlorinated CH₂ groups (δ ~3.5–4.0 ppm).
  • IR Spectroscopy : Confirm OH stretching (~3200–3600 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peak at m/z 122.59 (C₅H₁₁ClO) . Cross-reference with IUPAC-standardized data for structural validation .

Advanced Research Questions

Q. How can computational chemistry elucidate the reactivity of this compound in carbocation-mediated reactions?

  • Mechanistic Analysis : Perform DFT calculations to model carbocation stability at the C2 position. Compare energy barriers for alternative pathways (e.g., hydride shifts, elimination) to explain experimental failures in phosphorylation . Validate models with kinetic isotope effects or substituent studies.

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

  • Data Reconciliation Framework :

Reproducibility Checks : Document reagent sources (e.g., anhydrous solvents), catalyst purity, and reaction monitoring (TLC/HPLC) per CONSORT-EHEALTH guidelines .

Meta-Analysis : Compare failed phosphorylation with successful halogenation protocols for analogous alcohols . Identify critical variables (e.g., steric hindrance, leaving group ability).

Error Analysis : Quantify trace impurities (e.g., water) via Karl Fischer titration, as moisture may deactivate catalysts .

Q. How can this compound serve as a precursor in synthesizing bioactive compounds?

  • Synthetic Applications :

  • Pharmaceutical Intermediates : Functionalize the hydroxyl group via Mitsunobu reactions or convert the chloride to azides for click chemistry .
  • Polymer Chemistry : Explore ring-opening polymerization by activating the chloride as a leaving group.
  • Benchmark Studies : Compare reactivity with isomers (e.g., 2-chloropentan-5-ol) to establish structure-activity relationships .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Documentation Standards :

  • Experimental Details : Report exact conditions (e.g., “40°C for 14 h under air” ), instrument calibration, and statistical analysis of replicates.
  • Data Transparency : Share raw spectra, chromatograms, and computational input files as supplementary materials .
  • Reference Controls : Include commercial standards (e.g., pentan-2-ol ) to validate analytical methods.

Q. How should researchers design experiments to mitigate decomposition during storage?

  • Stability Optimization :

  • Storage : Use amber vials at 2–8°C under nitrogen, as room-temperature storage may accelerate hydrolysis .
  • Stability Assays : Monitor degradation via periodic NMR or pH measurements. Add stabilizers (e.g., BHT) if radical-mediated pathways are suspected.

Data Presentation Guidelines

  • Tables :

    PropertyValueReference
    Boiling Point66–68°C (3 Torr)
    Predicted pKa15.08 ± 0.20
    Reaction Failure (Phosphorylation)0% yield with Al(OTf)₃
  • Figures : Include annotated spectra highlighting key functional groups and computational energy profiles for mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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